molecular formula C6H5ClN2NaO2+ B12343277 Sodium;2-(3-chloropyrazin-2-yl)acetic acid

Sodium;2-(3-chloropyrazin-2-yl)acetic acid

Cat. No.: B12343277
M. Wt: 195.56 g/mol
InChI Key: RMTAAEPFBBKWDD-UHFFFAOYSA-N
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Description

Sodium;2-(3-chloropyrazin-2-yl)acetic acid is a chemical compound with the molecular formula C6H4ClN2NaO2 It is a sodium salt derivative of 2-(3-chloropyrazin-2-yl)acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-(3-chloropyrazin-2-yl)acetic acid typically involves the reaction of 2-(3-chloropyrazin-2-yl)acetic acid with a sodium base. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the acid to its sodium salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of 2-(3-chloropyrazin-2-yl)acetic acid, followed by its neutralization with a sodium hydroxide solution. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(3-chloropyrazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Sodium;2-(3-chloropyrazin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Sodium;2-(3-chloropyrazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-(3-bromopyrazin-2-yl)acetic acid
  • Sodium;2-(3-fluoropyrazin-2-yl)acetic acid
  • Sodium;2-(3-methylpyrazin-2-yl)acetic acid

Uniqueness

Sodium;2-(3-chloropyrazin-2-yl)acetic acid is unique due to the presence of the chlorine atom in the pyrazine ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents, such as bromine, fluorine, or methyl groups.

Properties

Molecular Formula

C6H5ClN2NaO2+

Molecular Weight

195.56 g/mol

IUPAC Name

sodium;2-(3-chloropyrazin-2-yl)acetic acid

InChI

InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11);/q;+1

InChI Key

RMTAAEPFBBKWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CC(=O)O)Cl.[Na+]

Origin of Product

United States

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